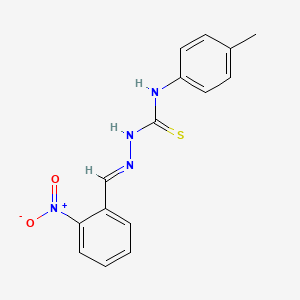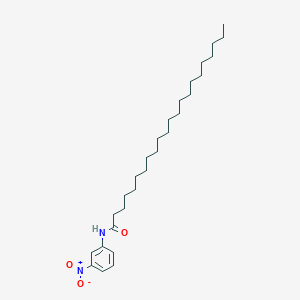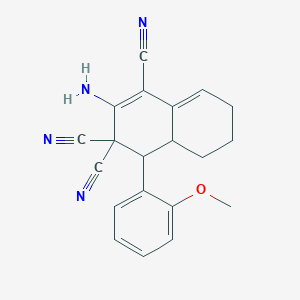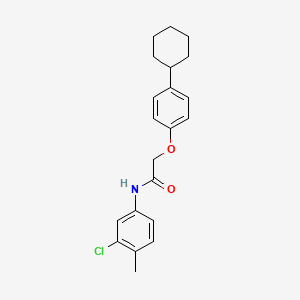![molecular formula C28H26ClNO4 B11542133 (4Z)-2-(4-tert-butylphenyl)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11542133.png)
(4Z)-2-(4-tert-butylphenyl)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-(4-TERT-BUTYLPHENYL)-4-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound with a unique structure that includes a tert-butylphenyl group, a chlorophenylmethoxy group, and a methoxyphenylmethylidene group
Preparation Methods
The synthesis of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves several steps. The synthetic route typically starts with the preparation of the key intermediates, which are then combined under specific reaction conditions to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(4Z)-2-(4-TERT-BUTYLPHENYL)-4-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a bioactive compound. In medicine, it may have applications as a therapeutic agent. In industry, it can be used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
When compared to similar compounds, (4Z)-2-(4-TERT-BUTYLPHENYL)-4-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE stands out due to its unique combination of functional groups Similar compounds include other oxazole derivatives and compounds with similar substituents
Properties
Molecular Formula |
C28H26ClNO4 |
|---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
(4Z)-2-(4-tert-butylphenyl)-4-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C28H26ClNO4/c1-28(2,3)21-12-10-19(11-13-21)26-30-23(27(31)34-26)15-18-9-14-24(25(16-18)32-4)33-17-20-7-5-6-8-22(20)29/h5-16H,17H2,1-4H3/b23-15- |
InChI Key |
BAUCCWWGXHWRGN-HAHDFKILSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4Cl)OC)/C(=O)O2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4Cl)OC)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,5-trichloro-6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11542050.png)
![2-(3-{2-[(3,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11542052.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]butanehydrazide](/img/structure/B11542058.png)

![2-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11542068.png)
![4-(4-{(1E)-1-[(2E)-(2-fluorobenzylidene)hydrazinylidene]ethyl}-5-methyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11542078.png)
![1-(morpholin-4-yl)-2-{[6-({(E)-[5-(quinolin-8-ylsulfanyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}ethanone](/img/structure/B11542085.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11542095.png)
![4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11542098.png)


![1-[4-(Decyloxy)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea](/img/structure/B11542116.png)

![methyl 4-{[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]amino}benzoate](/img/structure/B11542130.png)
